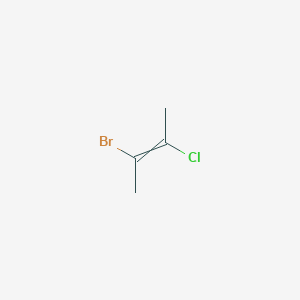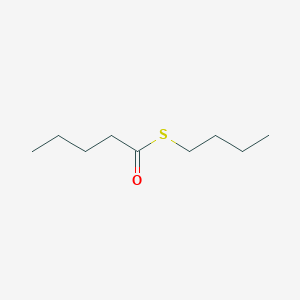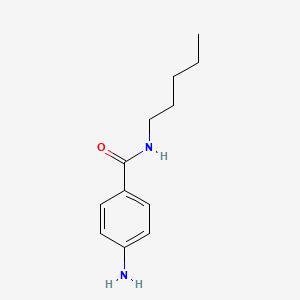
4-Amino-N-pentylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-pentylbenzamide is an organic compound with the molecular formula C12H18N2O It is a derivative of benzamide, where the amide group is substituted with an amino group and a pentyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-pentylbenzamide typically involves the condensation of 4-aminobenzoic acid with pentylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to promote the reaction .
Industrial Production Methods
For industrial production, the synthesis can be optimized by using a continuous flow reactor, which allows for better control of reaction conditions and higher yields. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to make the process more sustainable .
化学反応の分析
Types of Reactions
4-Amino-N-pentylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
4-Amino-N-pentylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its stability and color properties
作用機序
The mechanism of action of 4-Amino-N-pentylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
4-Aminobenzamide: Lacks the pentyl chain, making it less hydrophobic.
N-pentylbenzamide: Lacks the amino group, reducing its reactivity.
4-Amino-N-methylbenzamide: Contains a methyl group instead of a pentyl chain, affecting its solubility and reactivity
Uniqueness
4-Amino-N-pentylbenzamide is unique due to the presence of both the amino group and the pentyl chain, which confer distinct chemical and physical properties. The amino group enhances its reactivity, while the pentyl chain increases its hydrophobicity, making it suitable for applications in both aqueous and organic environments .
特性
CAS番号 |
85592-76-3 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC名 |
4-amino-N-pentylbenzamide |
InChI |
InChI=1S/C12H18N2O/c1-2-3-4-9-14-12(15)10-5-7-11(13)8-6-10/h5-8H,2-4,9,13H2,1H3,(H,14,15) |
InChIキー |
XZGYRURAYYNRPY-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC(=O)C1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


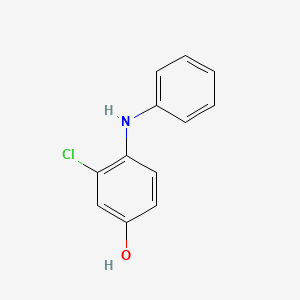
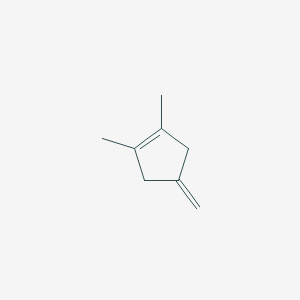
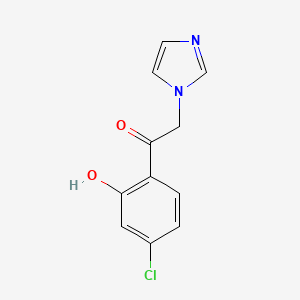
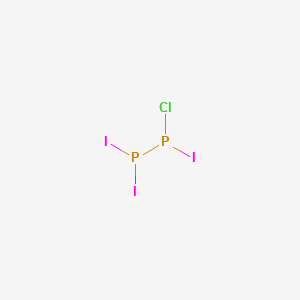
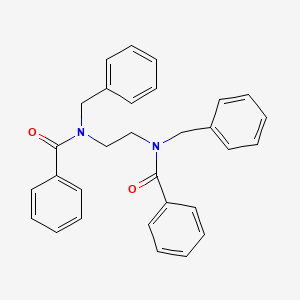
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)

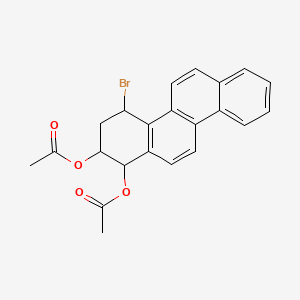
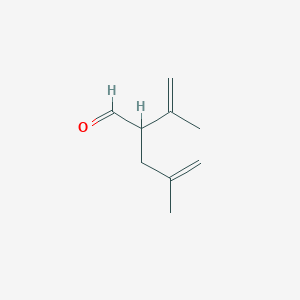
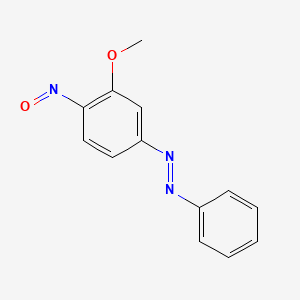
![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)

